![molecular formula C15H12N2O2S B2805961 N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 946340-29-0](/img/structure/B2805961.png)
N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been shown to have a wide spectrum of biological activities and therapeutic potential .
Scientific Research Applications
- N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide has been studied as a potent and selective inhibitor of COX-2 for parenteral administration . COX-2 is an enzyme involved in inflammation and pain pathways. Inhibition of COX-2 can be beneficial in managing pain and inflammation associated with conditions like arthritis and postoperative pain.
- Computational docking studies have indicated that this compound interacts with the hepatitis B virus (HBV) core protein, suggesting potential antiviral activity . Further optimization and development could lead to novel non-nucleoside antiviral agents for HBV treatment.
- Isoxazole is a five-membered heterocyclic moiety found in many commercially available drugs. Researchers are interested in developing eco-friendly synthetic strategies for isoxazole derivatives, including compounds like N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide . These synthetic routes contribute to drug discovery efforts.
- Some 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles, including derivatives of our compound, have demonstrated good antifungal activity against fungi like Rhizopus oryzae, Candida tropicum, and Aspergillus niger . These findings highlight potential applications in antifungal drug development.
Cyclooxygenase-2 (COX-2) Inhibition
Antiviral Activity
Drug Discovery and Isoxazole Synthesis
Antifungal Properties
Future Directions
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes . The substitution of various groups on the isoxazole ring can also impart different activities, providing a rich source of new compounds with promising biological activities .
Mechanism of Action
Target of Action
Isoxazole derivatives, a class to which this compound belongs, have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme . FXa plays a central role in the blood coagulation cascade .
Mode of Action
Similar isoxazole derivatives have been found to inhibit fxa, thereby decreasing the amplified generation of thrombin, and diminishing thrombin-mediated activation of both coagulation and platelets .
Biochemical Pathways
The compound likely affects the coagulation cascade, given that isoxazole derivatives have been found to inhibit FXa . FXa catalyzes the conversion of prothrombin to thrombin, which has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .
Pharmacokinetics
Similar isoxazole derivatives have been found to have good oral bioavailability .
Result of Action
Inhibition of fxa by similar isoxazole derivatives results in antithrombotic effects by decreasing the amplified generation of thrombin .
Action Environment
The development of eco-friendly synthetic strategies for isoxazole derivatives has been emphasized due to their significance in drug discovery .
properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-7-4-8-20-14)16-10-12-9-13(19-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTHSGFRAKIAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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